![molecular formula C22H20N8O3 B2418715 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 942013-10-7](/img/structure/B2418715.png)
(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-nitrophenyl)methanone
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Overview
Description
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-nitrophenyl)methanone
is a complex organic molecule. It is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are often used in the development of novel inhibitors, such as CDK2 inhibitors .
Scientific Research Applications
- This compound has garnered interest in medicinal chemistry due to its potential as a drug candidate. Notably, it has been investigated for its activity as a c-Met kinase inhibitor . The c-Met protein plays a crucial role in cell signaling and has implications in cancer progression and metastasis .
- Additionally, the compound’s substructures have shown GABA A allosteric modulating activity , which could be relevant for neurological disorders .
- Researchers have explored the use of this compound and its derivatives as fluorescent probes . These probes can selectively bind to specific targets within cells, allowing for visualization and tracking of cellular processes. The 1,2,3-triazole-fused pyrimidine scaffold may serve as a versatile platform for designing such probes .
- Incorporating this compound into polymers has been investigated for applications in solar cells . By integrating the heterocyclic nucleus into polymer structures, researchers aim to enhance solar energy conversion efficiency .
- The compound has demonstrated β-secretase 1 (BACE-1) inhibition . BACE-1 is an enzyme associated with the production of amyloid-beta peptides, which play a role in Alzheimer’s disease pathogenesis .
Medicinal Chemistry
Fluorescent Probes
Polymer Chemistry
Enzyme Inhibition
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N8O3/c31-22(17-7-4-8-18(13-17)30(32)33)28-11-9-27(10-12-28)20-19-21(24-15-23-20)29(26-25-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZXWOFGBVJADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-nitrophenyl)methanone |
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